Isopropyl Tenofovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl Tenofovir is a variant of Tenofovir, which is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 infection and chronic hepatitis B . It is also known as Tenofovir Isopropyl Ethyl Diester .

Synthesis Analysis

The synthesis of Tenofovir involves starting from acyclic precursor diaminomalononitrile, following a four-step protocol . An improved process for the preparation of Tenofovir Disoproxil involves esterifying Tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent .Molecular Structure Analysis

The molecular formula of Isopropyl Tenofovir is C12H20N5O4P . The structure includes a combination of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms .Chemical Reactions Analysis

Tenofovir’s interactions with other drugs can affect its absorption. For example, P-glycoprotein inducers can decrease the absorption of Tenofovir, leading to potential treatment failure .Scientific Research Applications

HIV/AIDS Treatment

Isopropyl Tenofovir, also known as Tenofovir, is a nucleotide reverse transcriptase inhibitor (NRTI) that is widely used in the treatment of HIV/AIDS . It is a mainstay of many antiretroviral therapy combinations .

Hepatitis B Treatment

Tenofovir is also used in the treatment of Hepatitis B . It helps to decrease the amount of Hepatitis B virus in the body by interfering with virus growth.

SARS-CoV-2 Infection

Recent studies have suggested that Tenofovir could be repurposed for SARS-CoV-2 infection . This is based on previous studies on severe acute respiratory syndrome virus (SARS-CoV) and Middle East respiratory syndrome virus (MERS-CoV) .

Pre-exposure Prophylaxis (PrEP)

Tenofovir is used extensively for HIV treatment and pre-exposure prophylaxis (PrEP) . PrEP is a way for people who do not have HIV but who are at substantial risk of getting it to prevent HIV infection by taking a pill every day .

Synthesis of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate

Tenofovir is the precursor to Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are pro-drugs developed for the treatment of HIV/AIDS and Hepatitis B .

Decreasing Risk of TDF Renal Toxicity and Bone Density Changes

Tenofovir Alafenamide (TAF) was designed to decrease the risk of TDF renal toxicity and bone density changes and to increase intestinal and plasma stability and intracellular accumulation .

Mechanism of Action

Target of Action

Isopropyl Tenofovir, a prodrug of Tenofovir, primarily targets the reverse transcriptase enzyme in HIV-infected individuals . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA. By inhibiting this enzyme, Isopropyl Tenofovir effectively halts the replication process of the virus .

Mode of Action

Isopropyl Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . This interaction blocks the function of the enzyme, thereby controlling the viral load in HIV-infected individuals

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Isopropyl Tenofovir involves several steps including protection of the hydroxyl group, alkylation, deprotection, and esterification.", "Starting Materials": ["Tenofovir", "Isopropyl iodide", "Potassium carbonate", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water"], "Reaction": ["1. Protection: Tenofovir is treated with acetic anhydride and pyridine to protect the hydroxyl group.", "2. Alkylation: The protected Tenofovir is then reacted with isopropyl iodide and potassium carbonate in methanol to form Isopropyl Tenofovir.", "3. Deprotection: The protected hydroxyl group is then deprotected using hydrochloric acid to obtain the free hydroxyl group.", "4. Esterification: The free hydroxyl group is then esterified with ethyl acetate and sodium hydroxide to form Isopropyl Tenofovir."] } | |

CAS RN |

1346597-36-1 |

Product Name |

Isopropyl Tenofovir |

Molecular Formula |

C12H20N5O4P |

Molecular Weight |

329.297 |

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |

InChI |

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |

InChI Key |

NYGAYVWAJGDSQU-SECBINFHSA-N |

SMILES |

CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O |

synonyms |

[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

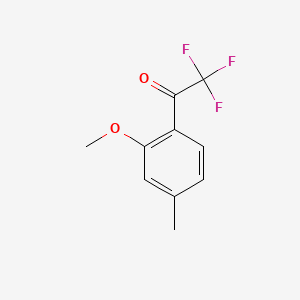

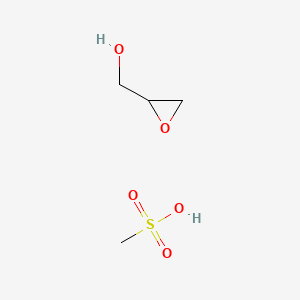

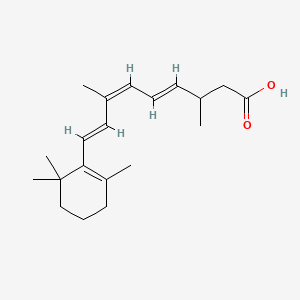

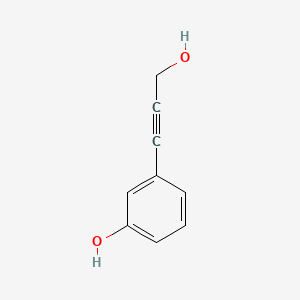

Feasible Synthetic Routes

Q & A

Q1: What is Isopropyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: Isopropyl Tenofovir (Tenofovir isopropyl isoproxil) is an impurity identified during the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug used to treat HIV. [] Impurities like Isopropyl Tenofovir can arise during drug manufacturing processes. Characterizing and understanding these impurities is crucial for quality control purposes in pharmaceutical production. [] While the research primarily focuses on synthesis and characterization, it lays the groundwork for further investigations into Isopropyl Tenofovir's properties and potential impact on Tenofovir Disoproxil Fumarate drug product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)